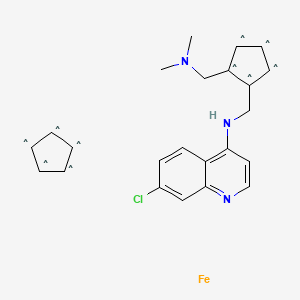
2-Chloro-N-cyclopentyl-2'-C-methyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-cyclopentyl-2’-C-methyladenosine is a potent and selective agonist of the A1 adenosine receptor. This compound is known for its ability to efficiently inhibit cyclic adenosine monophosphate (cAMP) modulation in both direct pathway medium spiny neurons and indirect pathway medium spiny neurons . It has a molecular weight of 383.83 g/mol and a chemical formula of C16H22ClN5O4 .
Métodos De Preparación
The synthesis of 2-Chloro-N-cyclopentyl-2’-C-methyladenosine involves several steps, including the introduction of the chloro group and the cyclopentyl group to the adenosine structure. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of organic reactions involving chlorination and cyclopentylation .
Análisis De Reacciones Químicas
2-Chloro-N-cyclopentyl-2’-C-methyladenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the compound can undergo substitution reactions with other nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Aplicaciones Científicas De Investigación
2-Chloro-N-cyclopentyl-2’-C-methyladenosine has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving adenosine receptor agonists.
Biology: The compound is utilized in research on neuronal signaling and cAMP modulation.
Medicine: It has potential therapeutic applications in conditions related to ischemia-reperfusion injury, as it can protect the myocardium from such injuries
Industry: The compound is used in the development of new pharmacological agents targeting adenosine receptors
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-cyclopentyl-2’-C-methyladenosine involves its binding to the A1 adenosine receptor. This binding inhibits the production of cAMP, leading to reduced neuronal activity in specific pathways. The compound’s effects are mediated through the modulation of cAMP levels in both direct and indirect pathway medium spiny neurons .
Comparación Con Compuestos Similares
2-Chloro-N-cyclopentyl-2’-C-methyladenosine is unique due to its high selectivity and potency as an A1 adenosine receptor agonist. Similar compounds include:
N6-Cyclopentyladenosine: Another A1 adenosine receptor agonist but with different structural modifications.
2-Chloro-N6-cyclopentyladenosine: Similar in structure but lacks the 2’-C-methyl group.
N6-Cyclohexyladenosine: A structurally related compound with a cyclohexyl group instead of a cyclopentyl group
Propiedades
Fórmula molecular |
C16H22ClN5O4 |
|---|---|
Peso molecular |
383.8 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C16H22ClN5O4/c1-25-12-11(24)9(6-23)26-15(12)22-7-18-10-13(19-8-4-2-3-5-8)20-16(17)21-14(10)22/h7-9,11-12,15,23-24H,2-6H2,1H3,(H,19,20,21)/t9-,11-,12-,15-/m1/s1 |
Clave InChI |
SNKSKPUHLBTLMI-SDBHATRESA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O |
SMILES canónico |
COC1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)







![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)

![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)

